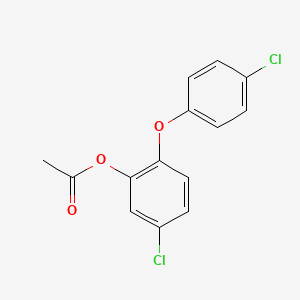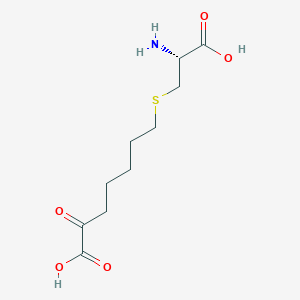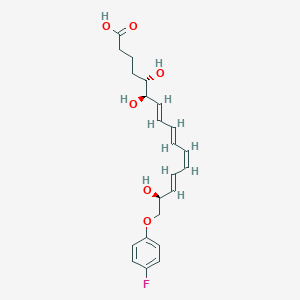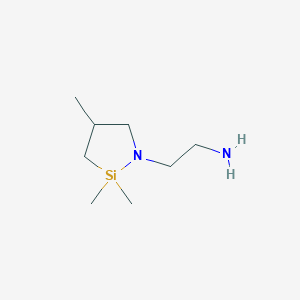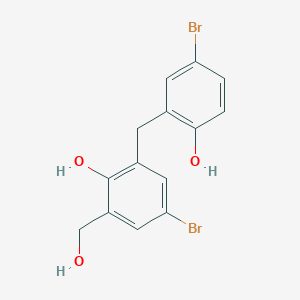
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol (HBBBM) is a synthetic compound with a unique structure and a wide range of applications in scientific research. HBBBM is an important building block for many organic synthesis reactions, and its structure is also used in drug design and development. HBBBM has a wide range of biochemical and physiological effects, making it an important tool in the study of biological processes. In
Applications De Recherche Scientifique
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as a model compound for the study of drug metabolism, and as a reagent in organic synthesis reactions. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has also been used in the study of molecular structure and drug design. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been used as an anti-cancer drug and as a tool for the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is complex and not fully understood. It is believed to interact with various proteins and enzymes in the body, leading to changes in the expression of genes and the activity of enzymes. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is also believed to affect the activity of certain hormones and neurotransmitters, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to increase the activity of certain enzymes, and to modulate the activity of certain hormones and neurotransmitters. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been shown to reduce inflammation and to have anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is a useful tool for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is not suitable for use in humans, and its effects in vivo are not well understood.
Orientations Futures
There are a number of potential future directions for the study of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol. These include further research into the mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, the study of its effects on various biological processes, the development of new synthetic methods for its synthesis, and the development of new applications for 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in drug design and drug development. In addition, further research into the biochemical and physiological effects of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, as well as its potential therapeutic applications, is needed.
Méthodes De Synthèse
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol can be synthesized using a variety of methods. The most common method involves the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in a single step. Other methods of synthesis include the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with an oxidizing agent, such as potassium permanganate, or the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with a reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHJASFWCPVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


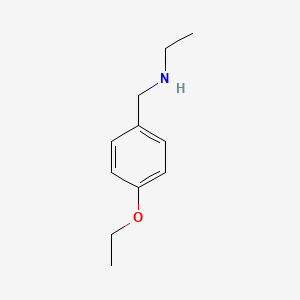


![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)
